molecular formula C9H8F2 B14648323 1H-indene, 2,2-difluoro-2,3-dihydro- CAS No. 54265-06-4

1H-indene, 2,2-difluoro-2,3-dihydro-

Cat. No.: B14648323
CAS No.: 54265-06-4
M. Wt: 154.16 g/mol
InChI Key: JORPEJNFWXKNTQ-UHFFFAOYSA-N
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Description

1H-indene, 2,2-difluoro-2,3-dihydro- is a fluorinated derivative of indene, a bicyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indene, 2,2-difluoro-2,3-dihydro- typically involves the fluorination of indene derivatives. One common method is the reaction of indene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1H-indene, 2,2-difluoro-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form difluorinated indanones.

    Reduction: Reduction reactions can convert it into difluorinated indanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

    Oxidation: Difluorinated indanones.

    Reduction: Difluorinated indanes.

    Substitution: Various substituted indenes depending on the reagent used.

Scientific Research Applications

1H-indene, 2,2-difluoro-2,3-dihydro- has several applications in scientific research:

    Organic Electronics: Used as a building block for organic semiconductors in solar cells and light-emitting diodes (LEDs).

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 1H-indene, 2,2-difluoro-2,3-dihydro- involves its interaction with various molecular targets. In organic electronics, it acts as a charge carrier due to its conjugated system. In pharmaceuticals, it may interact with specific enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-indene, 2,3-dihydro-: Lacks the fluorine atoms, resulting in different chemical properties.

    1H-indene, 2,2-difluoro-: Similar but without the dihydro modification.

    1H-indene, 2,2-difluoro-3-oxo-: Contains an additional keto group, altering its reactivity.

Uniqueness

1H-indene, 2,2-difluoro-2,3-dihydro- is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where fluorinated derivatives are preferred.

Properties

IUPAC Name

2,2-difluoro-1,3-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c10-9(11)5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORPEJNFWXKNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348764
Record name 1H-indene, 2,2-difluoro-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54265-06-4
Record name 1H-indene, 2,2-difluoro-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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